molecular formula C7H4F5N B12087808 3,6-Difluoro-2-(trifluoromethyl)-benzenamine

3,6-Difluoro-2-(trifluoromethyl)-benzenamine

Cat. No.: B12087808
M. Wt: 197.10 g/mol
InChI Key: MSRFRWLBWPYYSQ-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethyl)-benzenamine is a fluorinated aromatic amine It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,3,6-trifluoropyridine, with an amine source under basic conditions .

Industrial Production Methods

Industrial production methods for 3,6-Difluoro-2-(trifluoromethyl)-benzenamine may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(trifluoromethyl)-benzenamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield nitro or nitroso derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethyl)-benzenamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It can be used in the development of fluorinated biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)-benzenamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Difluoro-2-(trifluoromethyl)-benzenamine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions.

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

3,6-difluoro-2-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4F5N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2

InChI Key

MSRFRWLBWPYYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)N)F

Origin of Product

United States

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